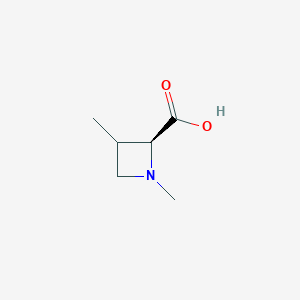

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

CAS No.: 1860067-54-4

Cat. No.: VC4209913

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1860067-54-4 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.159 |

| IUPAC Name | (2S)-1,3-dimethylazetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |

| Standard InChI Key | BCJSJTVMZBUSRL-AKGZTFGVSA-N |

| SMILES | CC1CN(C1C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . The azetidine ring introduces significant ring strain due to its four-membered structure, while the methyl groups at positions 1 and 3 and the carboxylic acid at position 2 create steric and electronic effects that influence reactivity. The (2S) configuration ensures enantiomeric specificity, critical for interactions with biological targets such as enzymes.

Key Structural Features:

-

Azetidine core: A saturated four-membered ring with one nitrogen atom.

-

Methyl substituents: At positions 1 and 3, enhancing lipophilicity.

-

Carboxylic acid group: At position 2, enabling hydrogen bonding and salt formation.

Physicochemical Data

Experimental and computed properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 189.47°C (estimated) | |

| Density | 1.2245 g/cm³ (estimated) | |

| Solubility | Slightly soluble in water | |

| pKa | 2.35 (predicted) |

The compound’s solubility in polar solvents like water and methanol facilitates its use in biological assays, though organic solvents such as dimethylformamide (DMF) are often required for stock solutions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of precursor molecules under controlled conditions. One common method employs the reaction of a γ-amino acid derivative with a methylating agent, followed by intramolecular cyclization to form the azetidine ring. For example:

-

Precursor preparation: A β-keto ester undergoes reductive amination to form a γ-amino ester.

-

Methylation: The amine and carboxylic acid groups are methylated using iodomethane.

-

Cyclization: Base-mediated intramolecular nucleophilic attack forms the azetidine ring.

Quantum mechanical calculations suggest that desolvation effects and cation-π interactions stabilize transition states during cyclization, as observed in related azetidine synthases .

Industrial-Scale Production

Industrial processes optimize yield and purity through:

-

Continuous flow reactors: To manage exothermic reactions and improve scalability.

-

Chromatographic purification: Silica gel or reverse-phase chromatography isolates the enantiomerically pure product .

-

Crystallization: Final recrystallization from ethanol/water mixtures enhances purity (>95%) .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s structural similarity to proline enables misincorporation into proteins, disrupting folding and function. Studies demonstrate its role as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), with IC₅₀ values in the micromolar range . In Arabidopsis thaliana, this misincorporation triggers the unfolded protein response (UPR), leading to growth inhibition .

Case Study: Anticancer Activity

Derivatives of 2-azetidinecarboxylic acid exhibit cytotoxicity against cancer cell lines:

| Derivative | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Compound 6 | SiHa (cervical) | 15.6 | Apoptosis induction |

| Compound 6 | B16F10 (melanoma) | 12.4 | Cell cycle arrest |

These derivatives induce apoptosis via caspase-3 activation and upregulation of pro-apoptotic genes .

Biological Activity and Mechanisms

Toxicity in Plants

In Arabidopsis, 2-azetidinecarboxylic acid, 1,3-dimethyl, (2S)- inhibits root growth (EC₅₀ = 10 μM) by competing with proline during translation. Cytosolic ProRS isoforms exhibit lower discrimination against the analog compared to organellar isoforms, leading to proteotoxic stress .

Mammalian Systems

In human HEK293T cells, the compound shows low acute toxicity (CC₅₀ > 20 μM), but chronic exposure disrupts collagen triple helix formation, reducing extracellular matrix stability . This activity underpins investigations into antifibrotic therapies.

Comparison with Related Compounds

vs. L-Proline

While both compounds share structural motifs, key differences include:

| Property | 2-Azetidinecarboxylic Acid, 1,3-Dimethyl | L-Proline |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Conformational Flexibility | Low (high ring strain) | Moderate |

| Biological Role | Enzyme inhibition | Protein structure |

The azetidine derivative’s rigid structure enhances binding to enzyme active sites but reduces metabolic stability .

vs. 3,3-Dimethyl Analog

The 1,3-dimethyl substitution pattern increases steric hindrance, reducing off-target interactions compared to the 3,3-dimethyl variant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume